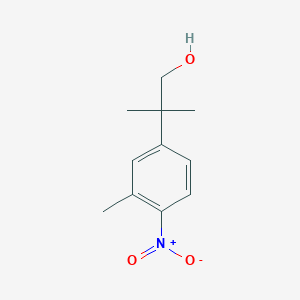

2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol

Description

2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol is a tertiary alcohol characterized by a branched propanol backbone (two methyl groups at C2) and a substituted phenyl ring at the same carbon. The phenyl substituents include a methyl group at position 3 and a nitro group at position 2. This structure imparts unique physicochemical properties, such as increased polarity due to the nitro group and steric hindrance from the methyl groups.

Properties

IUPAC Name |

2-methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8-6-9(11(2,3)7-13)4-5-10(8)12(14)15/h4-6,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSGHQZNHYEURH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2229168-03-8 | |

| Record name | 2-methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol typically involves the nitration of 3-methylacetophenone followed by a reduction and subsequent alkylation. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the methyl group on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide.

Major Products Formed

Oxidation: Formation of 2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-one.

Reduction: Formation of 2-Methyl-2-(3-methyl-4-aminophenyl)propan-1-ol.

Substitution: Formation of 2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-chloride.

Scientific Research Applications

2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Table 1: Key Physical Properties of Selected Compounds

Analysis :

- Boiling Point: The target compound’s nitro group and aromatic ring likely elevate its boiling point compared to simpler alcohols like 2-methyl-1-propanol (415°C) due to increased molecular weight and dipole interactions .

- Solubility: The nitro group reduces water solubility compared to non-nitrated alcohols (e.g., 2-methyl-1-propanol: 9 g/100 mL), as nitro groups enhance hydrophobicity despite their polarity .

- Density: Estimated to align with branched alcohols (1.5–1.8 g/cm³), similar to 2-methyl-1-propanol (1.7 g/cm³) .

Chemical Reactivity and Stability

- Acidity: Tertiary alcohols like the target compound are less acidic than primary/secondary alcohols. However, the electron-withdrawing nitro group may slightly enhance acidity compared to non-nitrated analogues (e.g., 2-methyl-1-propanol) .

- Oxidation Resistance : The tertiary carbon adjacent to the hydroxyl group makes the compound resistant to oxidation, unlike primary alcohols such as propan-1-ol .

- Electrophilic Substitution: The nitro group directs further aromatic substitutions to the meta position, contrasting with methyl groups (ortho/para-directing). This differs from compounds like thymol (2-isopropyl-5-methylphenol), where substituent positions dictate reactivity .

Functional Comparisons with Positional Isomers

- Branching Effects : Similar to [(butoxymethylethoxy)methylethoxy]propan-1-ol and its positional isomer PPG-3 Butyl Ether, the target compound’s branching may reduce volatility compared to linear isomers .

Biological Activity

2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol is a compound of significant interest due to its unique chemical structure, which includes both a nitro group and a hydroxyl group. These functional groups contribute to its diverse biological activities, making it a subject of various studies in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the nitro group () and hydroxyl group () on the phenyl ring enhances its reactivity and potential biological interactions. The compound's structure allows it to participate in various biochemical pathways, influencing its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, thereby exerting antimicrobial and anti-inflammatory effects. The hydroxyl group facilitates hydrogen bonding, which can enhance the compound's affinity for certain biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0098 - 0.039 mg/mL |

These results suggest that the compound has a strong inhibitory effect on bacterial growth, with particularly low MIC values indicating high potency against these pathogens .

Anti-inflammatory Properties

In addition to its antimicrobial effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. The mechanism is believed to involve the modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

Several studies have explored the biological activities of this compound in detail:

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antibacterial activity of various nitro-substituted phenolic compounds, including this compound. The findings demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in clinical settings .

- Inflammation Model : In vitro experiments using macrophage cell lines revealed that treatment with this compound resulted in reduced levels of inflammatory markers, suggesting a potential therapeutic role in managing inflammatory diseases.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methyl-2-(4-nitrophenyl)propan-1-ol | Lacks methyl substitution; different reactivity | Moderate antibacterial properties |

| 2-Methylphenol | Simple structure without nitro or hydroxyl | Limited antimicrobial activity |

| 2-Methylphenylacetone | Lacks hydroxyl functionality | Different applications due to absence of -OH |

The unique combination of functional groups in this compound enhances its reactivity and biological efficacy compared to these analogs .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or nitration of pre-functionalized aromatic precursors. For example, nitration of a 3-methylphenylpropanol derivative under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group. Optimization includes:

- Monitoring reaction progress via TLC or HPLC to avoid over-nitration.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from positional isomers (e.g., para-substituted byproducts) .

- Yield improvements (≥70%) using catalytic Lewis acids like AlCl₃ or FeCl₃ to stabilize intermediates .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns via aromatic proton splitting (e.g., nitro group deshields adjacent protons, δ ~8.2–8.5 ppm) and tertiary alcohol resonance (δ ~1.5 ppm for geminal methyl groups) .

- FT-IR : Verify the nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and hydroxyl stretch (~3300 cm⁻¹) .

- X-ray Crystallography : Resolve steric effects from the bulky tert-alcohol and nitro group, confirming dihedral angles between aromatic and propane moieties .

Q. What stability challenges are associated with this compound under laboratory storage conditions?

- Methodological Answer :

- Light Sensitivity : Nitro groups promote photodegradation. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the alcohol to ketone derivatives .

- Hygroscopicity : Use desiccants (silica gel) to avoid hydrate formation, which alters solubility and reactivity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The nitro group’s electron-withdrawing effects may enhance binding to heme iron in oxidoreductases .

- QSAR Analysis : Compare with analogs (e.g., 2-(3-aminophenyl)propan-2-ol) to correlate nitro substitution with antimicrobial or cytotoxic activity. Adjust Hammett constants (σ) to predict reactivity in biological systems .

Q. What experimental strategies resolve contradictions in solubility data reported for this compound?

- Methodological Answer :

- Phase Solubility Analysis : Measure solubility in binary solvent systems (e.g., DMSO/water) using UV-Vis spectroscopy. Discrepancies often arise from polymorphic forms; use DSC/TGA to identify crystalline vs. amorphous states .

- Co-solvency Approach : Add β-cyclodextrin to enhance aqueous solubility via host-guest complexation, critical for in vitro assays .

Q. How can researchers design enantioselective syntheses for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or Jacobsen epoxidation on prochiral alkene precursors. For example, use (R,R)-Salen-Co(III) complexes to induce >90% enantiomeric excess .

- Kinetic Resolution : Utilize lipases (e.g., Candida antarctica) to selectively esterify one enantiomer, enabling separation via HPLC with chiral columns (Chiralpak IA) .

Data Analysis and Mechanistic Questions

Q. What mechanistic insights explain unexpected byproducts during nitration of the precursor aromatic ring?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Steric hindrance from the tert-alcohol group directs nitration to the meta position relative to the methyl group. Competing ortho/para products (~15%) form due to transient carbocation rearrangements .

- Mitigation : Use low-temperature nitration (–10°C) and bulky solvents (o-dichlorobenzene) to suppress carbocation mobility .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Polar Protic vs. Aprotic Solvents : In methanol, the hydroxyl group participates in hydrogen bonding, slowing SN2 reactions. Switch to DMF or DMSO to stabilize transition states and accelerate substitutions (e.g., tosylation) .

- Dielectric Constant : Higher ε solvents (e.g., acetonitrile, ε = 37.5) enhance ion pair separation, critical for reactions involving charged intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.